
5-Chloro-2-(4-chlorophenyl)pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(4-chlorophenyl)pyridin-3-ol is an organic compound that belongs to the class of pyridines It is characterized by the presence of a pyridine ring substituted with chlorine atoms at the 5th and 4th positions and a hydroxyl group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-chlorophenyl)pyridin-3-ol typically involves the chlorination of 2-phenylpyridine followed by hydroxylation. One common method involves the reaction of 2-phenylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atoms at the desired positions. The resulting compound is then subjected to hydroxylation using reagents like sodium hydroxide or hydrogen peroxide under controlled conditions to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and hydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(4-chlorophenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 5-Chloro-2-(4-chlorophenyl)pyridin-3-one.
Reduction: 5-Hydroxy-2-phenylpyridine.
Substitution: 5-Methoxy-2-(4-methoxyphenyl)pyridine.
Applications De Recherche Scientifique
5-Chloro-2-(4-chlorophenyl)pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(4-chlorophenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-phenylpyridin-3-ol: Similar structure but with different substitution patterns.
5-Chloro-2-phenylpyridin-3-ol: Lacks the additional chlorine atom on the phenyl ring.
4-Chloro-2-(4-chlorophenyl)pyridin-3-ol: Chlorine atoms are positioned differently.
Uniqueness
5-Chloro-2-(4-chlorophenyl)pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution enhances its reactivity and potential as a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H7Cl2NO |
|---|---|
Poids moléculaire |
240.08 g/mol |
Nom IUPAC |
5-chloro-2-(4-chlorophenyl)pyridin-3-ol |
InChI |
InChI=1S/C11H7Cl2NO/c12-8-3-1-7(2-4-8)11-10(15)5-9(13)6-14-11/h1-6,15H |
Clé InChI |
ZUKKPXGSVLVFST-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C=C(C=N2)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


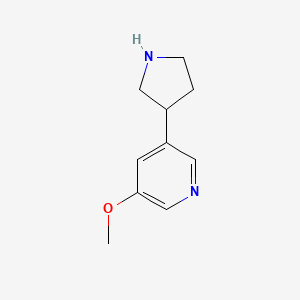

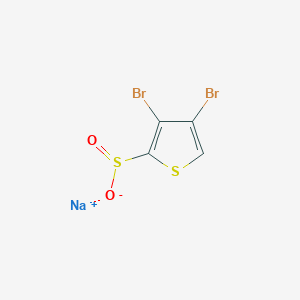
![2-(1-Bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13205855.png)
![N-(dimethyl-1,3-thiazol-2-yl)-2-[(2-ethylquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B13205859.png)
![2,5-Diazatricyclo[6.2.1.0,2,7]undecane](/img/structure/B13205868.png)
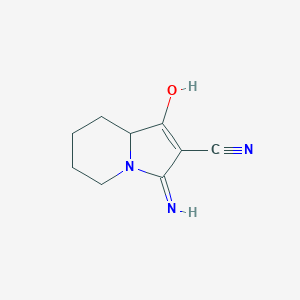
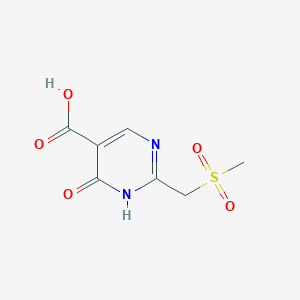
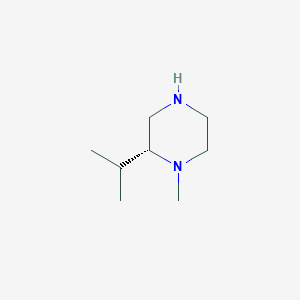

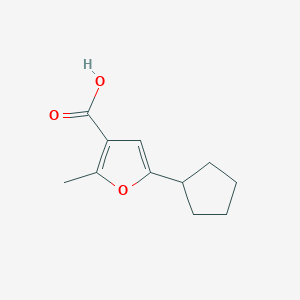


![4-Methyl-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13205910.png)
